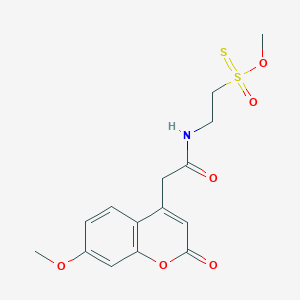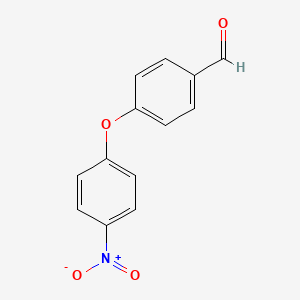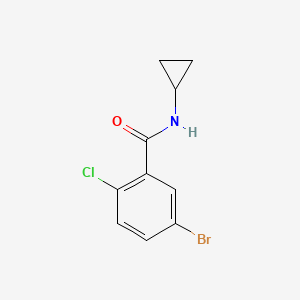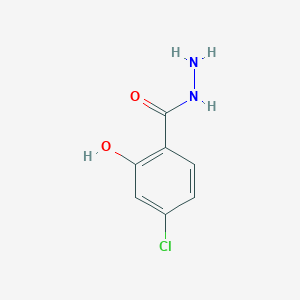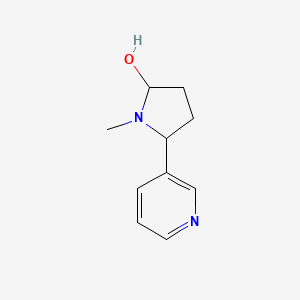
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol
Description
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol, also known as Cotinine, is an alkaloid found in tobacco and is the predominant metabolite of nicotine . It is typically used as a biomarker for exposure to tobacco smoke .
Synthesis Analysis
Cotinine is a major metabolite of nicotine. Approximately 80% of nicotine is converted to cotinine in the C-oxidation pathway . In the initial step, demethylation of nicotine forms a metabolite 3-(3,4-dihydro-2H-pyrrol-5-yl) pyridine. Concurrently, further degradation is initiated by hydroxylation of the 2nd position of the pyrrolidine ring of nicotine to form 1-methyl-5-(3-pyridyl) pyrroline-2-ol which is further transformed to cotinine .Molecular Structure Analysis
The molecular formula of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol is C10H12N2O . The molecular weight is 176.21508 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions of 1-Methyl-5-(3-pyridyl)-2-pyrrolidinol are still being studied. It is known that it is a metabolite of nicotine and is formed through a series of reactions including demethylation and hydroxylation .Future Directions
Cotinine is currently being studied for its potential therapeutic properties. It has been shown to have much of nicotine’s beneficial therapeutic properties without its negative side-effects, for instance, cardiovascular affect and habit-forming . Despite these promising findings, continued focus on this potentially safe alternative to tobacco and nicotine use is lacking .
properties
IUPAC Name |
1-methyl-5-pyridin-3-ylpyrrolidin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9-10,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHOSUVCRYJGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400754 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(3-pyridyl)-2-pyrrolidinol | |
CAS RN |
25110-79-6 | |
| Record name | 1-METHYL-5-(3-PYRIDYL)-2-PYRROLIDINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



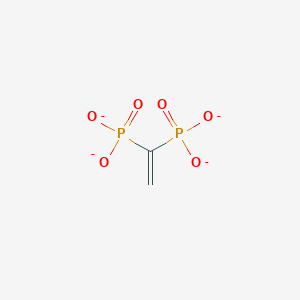
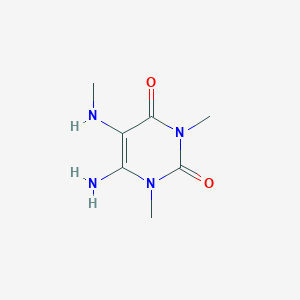
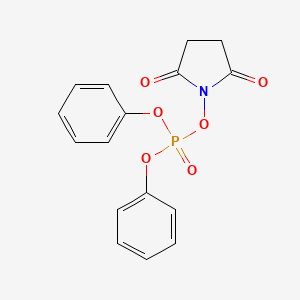
![4-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598299.png)
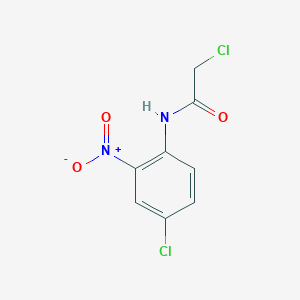

![6-Chloro-[2,3']bipyridinyl-5-carbonitrile](/img/structure/B1598306.png)

